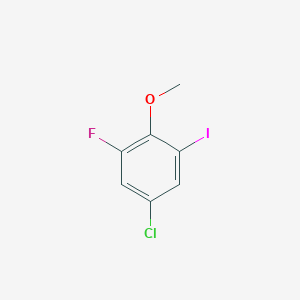![molecular formula C11H8BrN5 B14034582 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as an inhibitor of fibroblast growth factor receptors, which are implicated in various types of cancer .
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Bromination: Introduction of the bromine atom at the desired position is usually done using brominating agents such as N-bromosuccinimide (NBS).
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its inhibitory effects on fibroblast growth factor receptors.
Biological Research: The compound is used in studies involving cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for probing the function of fibroblast growth factor receptors in various biological processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it prevents their activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives that also target FGFRs. 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities . Other similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, affecting their potency and selectivity.
Pyrrolopyrazine derivatives: These compounds also exhibit kinase inhibitory activities but have different structural features and biological profiles.
Properties
Molecular Formula |
C11H8BrN5 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-9-2-1-6-7(5-15-10(6)17-9)8-3-4-14-11(13)16-8/h1-5H,(H,15,17)(H2,13,14,16) |
InChI Key |
AFELDORIFDMULD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)

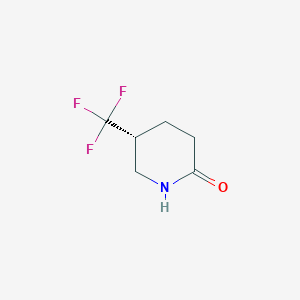
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
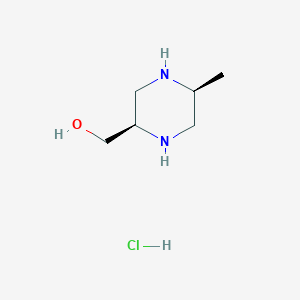
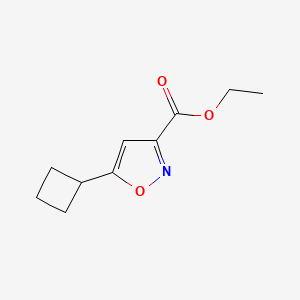
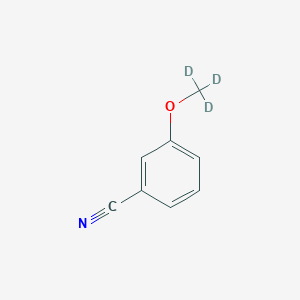
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)
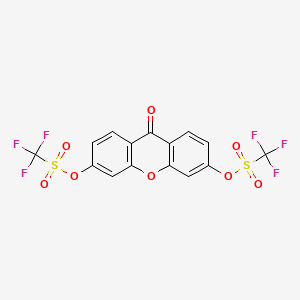
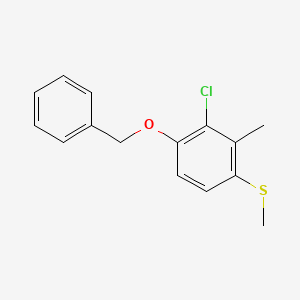
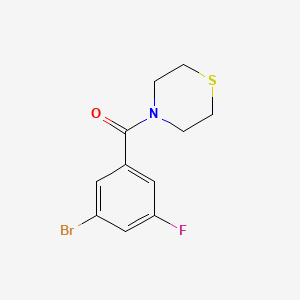
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
